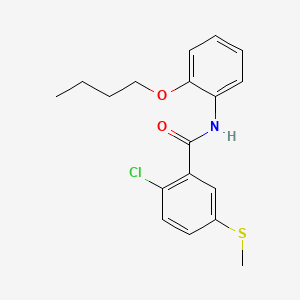
N-(2-butoxyphenyl)-2-chloro-5-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butoxyphenyl)-2-chloro-5-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a chloro group, and a methylsulfanyl group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2-chloro-5-(methylsulfanyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2-butoxyphenylamine: This can be achieved by reacting 2-butoxyaniline with appropriate reagents under controlled conditions.
Formation of the Benzamide: The final step involves the reaction of the chlorinated intermediate with 5-(methylsulfanyl)benzoic acid or its derivatives to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2-chloro-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-butoxyphenyl)-2-chloro-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-chloro-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor interactions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-butoxyphenyl)-2-chlorobenzamide: Lacks the methylsulfanyl group.
N-(2-butoxyphenyl)-5-(methylsulfanyl)benzamide: Lacks the chloro group.
N-(2-butoxyphenyl)-2-chloro-5-(methylsulfonyl)benzamide: Contains a sulfonyl group instead of a methylsulfanyl group.
Uniqueness
N-(2-butoxyphenyl)-2-chloro-5-(methylsulfanyl)benzamide is unique due to the presence of both chloro and methylsulfanyl groups on the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-4-11-22-17-8-6-5-7-16(17)20-18(21)14-12-13(23-2)9-10-15(14)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLAMNUVPIKWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5458263.png)
![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5458273.png)

![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
![2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5458291.png)

![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)


![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)

![1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458363.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5458371.png)
